molecular formula C9H14ClN3O2S B6631423 5-chloro-2-methoxy-N-(1-methylsulfinylpropan-2-yl)pyrimidin-4-amine

5-chloro-2-methoxy-N-(1-methylsulfinylpropan-2-yl)pyrimidin-4-amine

Cat. No. B6631423
M. Wt: 263.75 g/mol
InChI Key: KLOCOTZCONHHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(1-methylsulfinylpropan-2-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is also known by its chemical name, R547, and is a small molecule inhibitor of cyclin-dependent kinase (CDK) 1, 2, and 4.

Mechanism of Action

Studies: Further studies are needed to elucidate the precise mechanism of action of R547 and its downstream targets.
In conclusion, R547 is a promising small molecule inhibitor of 5-chloro-2-methoxy-N-(1-methylsulfinylpropan-2-yl)pyrimidin-4-amines that has shown significant potential for the treatment of various types of cancer. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Advantages and Limitations for Lab Experiments

R547 has several advantages as a research tool, including its potency and selectivity for 5-chloro-2-methoxy-N-(1-methylsulfinylpropan-2-yl)pyrimidin-4-amines 1, 2, and 4. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for research on R547, including:
1. Combination therapy: R547 may be used in combination with other cancer drugs to enhance its efficacy and reduce toxicity.
2. Biomarker identification: Researchers may identify biomarkers that can predict which patients are most likely to respond to R547 treatment.
3. Drug delivery systems: The development of novel drug delivery systems may improve the solubility and bioavailability of R547.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of R547 in humans.
5.

Synthesis Methods

The synthesis of R547 involves a multi-step process that starts with the reaction of 4-chloro-5-methoxy-2-nitroaniline with 2-methylsulfinylpropan-1-ol. This is followed by the reduction of the nitro group using tin(II) chloride and hydrochloric acid to obtain the corresponding amine. The final step involves the reaction of the amine with 2-chloro-5-iodopyrimidine to yield R547.

Scientific Research Applications

R547 has been extensively studied for its potential therapeutic applications in cancer treatment. 5-chloro-2-methoxy-N-(1-methylsulfinylpropan-2-yl)pyrimidin-4-amines play a crucial role in cell cycle regulation, and their overexpression has been linked to the development and progression of various types of cancer. R547 has been shown to inhibit 5-chloro-2-methoxy-N-(1-methylsulfinylpropan-2-yl)pyrimidin-4-amines 1, 2, and 4, leading to cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

5-chloro-2-methoxy-N-(1-methylsulfinylpropan-2-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2S/c1-6(5-16(3)14)12-8-7(10)4-11-9(13-8)15-2/h4,6H,5H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOCOTZCONHHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)C)NC1=NC(=NC=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(1-methylsulfinylpropan-2-yl)pyrimidin-4-amine

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